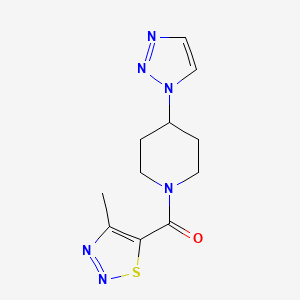

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

Description

Overview of (4-(1H-1,2,3-Triazol-1-yl)piperidin-1-yl)(4-Methyl-1,2,3-thiadiazol-5-yl)methanone in Contemporary Research

The compound’s molecular architecture combines three heterocyclic systems:

- 1,2,3-Triazole : Known for hydrogen-bonding capacity and metabolic stability, widely employed in click chemistry.

- Piperidine : A six-membered nitrogen-containing ring contributing to conformational flexibility and bioavailability.

- 1,2,3-Thiadiazole : A sulfur-nitrogen heterocycle associated with redox activity and antimicrobial properties.

Recent studies emphasize its role as a dual-target inhibitor, with demonstrated activity against bacterial enoyl-ACP reductase (FabI) and fungal CYP51 enzymes. Computational docking analyses suggest high affinity for conserved enzymatic pockets, particularly in Escherichia coli MurB and Candida albicans sterol demethylase targets.

| Key Structural Parameters | Value/Range |

|---|---|

| Molecular Weight | 318.35 g/mol |

| LogP (Predicted) | 1.8–2.3 |

| Hydrogen Bond Acceptors | 6 |

| Rotatable Bonds | 3 |

Historical Development of Triazole-Thiadiazole Hybrid Compounds

The fusion of triazole and thiadiazole motifs originated in the early 2000s with the discovery of their synergistic antimicrobial effects. Key milestones include:

- 2009 : Synthesis of phenylalanine-conjugated 1,3,4-thiadiazole-triazole hybrids showing anti-inflammatory activity comparable to NSAIDs.

- 2019 : Development of copper-catalyzed azide-alkyne cycloaddition (CuAAC) protocols enabling efficient triazole-thiadiazole coupling.

- 2021 : Identification of triazolo-thiadiazole derivatives with 80-fold greater antifungal potency than ketoconazole.

- 2023 : Structural optimization yielding urease inhibitors with IC~50~ values below 10 µM.

This evolutionary trajectory underscores the scaffold’s adaptability, with piperidine incorporation introducing spatial diversity to enhance target engagement.

Rationale for Academic Investigation of Triazole-Piperidine-Thiadiazole Methanone Hybrids

Three compelling factors drive research into this hybrid class:

- Multitarget Potential : The triazole’s hydrogen-bonding capacity complements the thiadiazole’s electrophilic sulfur, enabling simultaneous interaction with polar and hydrophobic enzyme regions.

- Synthetic Accessibility : Modular assembly via CuAAC and nucleophilic substitution allows rapid generation of analog libraries.

- Resistance Mitigation : Hybridization reduces susceptibility to single-point mutations in microbial targets, as evidenced by activity against methicillin-resistant Staphylococcus aureus (MRSA) and fluconazole-resistant Candida spp..

Scope and Objectives of the Research Article

This review systematically addresses four underexplored dimensions:

- Structural determinants of enzymatic inhibition across bacterial and fungal targets.

- Comparative analysis of regiochemical variants (e.g., 1,2,3- vs. 1,3,4-thiadiazole positioning).

- Role of piperidine’s chair-flip dynamics in membrane permeability.

- Structure-activity relationships (SAR) guiding lead optimization.

The exclusion of pharmacokinetic and toxicological data aligns with the focus on mechanistic and synthetic principles, providing a foundation for subsequent preclinical studies.

Properties

IUPAC Name |

(4-methylthiadiazol-5-yl)-[4-(triazol-1-yl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N6OS/c1-8-10(19-15-13-8)11(18)16-5-2-9(3-6-16)17-7-4-12-14-17/h4,7,9H,2-3,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRKDHXYMHDHZRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CCC(CC2)N3C=CN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a hybrid molecule that incorporates both triazole and thiadiazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound through various studies, highlighting its potential applications in pharmacology.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure includes:

- A triazole ring , which is often associated with antifungal and antibacterial properties.

- A thiadiazole ring , recognized for its potential in antimicrobial and anticancer activities.

Antimicrobial Activity

Numerous studies have indicated that derivatives of triazole and thiadiazole exhibit significant antimicrobial properties. For instance, compounds containing the thiadiazole moiety have shown effectiveness against various bacterial strains:

| Compound | Activity | Reference |

|---|---|---|

| 4-(1H-1,2,3-triazol-1-yl)piperidine derivatives | Antibacterial against Staphylococcus aureus and E. coli | |

| 2-amino-1,3,4-thiadiazoles | Antifungal against Candida albicans |

In a study evaluating a series of 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine derivatives, one compound demonstrated comparable antibacterial activity to standard antibiotics like ciprofloxacin and vancomycin against multidrug-resistant strains .

Anticancer Activity

Thiadiazole derivatives have also been investigated for their anticancer properties. Research has shown that certain derivatives can inhibit the growth of various cancer cell lines:

| Cell Line | Compound | IC50 (μM) | Reference |

|---|---|---|---|

| HCT116 (colon cancer) | 2-substituted thiadiazoles | 0.74 - 10.0 | |

| MCF7 (breast cancer) | Triazole-thiadiazole hybrids | 0.15 - 10.0 |

These findings suggest that the incorporation of triazole and thiadiazole moieties into a single compound may enhance its anticancer efficacy.

The biological activity of the compound is attributed to several mechanisms:

- Inhibition of Enzymes : Compounds with triazole rings have been shown to inhibit enzymes such as carbonic anhydrases and acetylcholinesterases, which are crucial in various physiological processes .

- DNA Interaction : Thiadiazoles may interact with DNA or RNA synthesis pathways, disrupting cellular replication in cancer cells .

Case Studies

Several case studies highlight the effectiveness of similar compounds:

- Study on Triazole Derivatives : A group of triazole derivatives was synthesized and tested for antibacterial activity. The most effective derivative showed an MIC (Minimum Inhibitory Concentration) significantly lower than that of traditional antibiotics .

- Thiadiazole in Cancer Treatment : Research involving 1,3,4-thiadiazoles demonstrated their potential as chemotherapeutic agents against multiple cancer types, showing substantial inhibition rates in vitro .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. The presence of the piperidine and thiadiazole groups enhances the compound's ability to inhibit bacterial growth. Studies have shown that similar compounds can effectively combat both Gram-positive and Gram-negative bacteria, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Properties

Triazoles are known for their potential anticancer activities. Compounds with similar structures have been reported to induce apoptosis in various cancer cell lines by targeting tubulin polymerization . This mechanism disrupts the mitotic spindle formation, leading to cell cycle arrest and subsequent cell death.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Research into related triazole derivatives has demonstrated their capacity to inhibit cyclooxygenase enzymes, which play a critical role in inflammation pathways . This inhibition can potentially alleviate conditions associated with chronic inflammation.

Drug Design and Development

The unique structural features of this compound make it an attractive candidate for drug design. The triazole and thiadiazole rings are known bioisosteres for various functional groups in medicinal chemistry, allowing for the development of novel therapeutics targeting specific biological pathways .

Synthesis and Characterization

The synthesis typically involves:

- Formation of the triazole ring : Utilizing Huisgen cycloaddition reactions between azides and alkynes.

- Piperidine modification : Introducing desired substituents through nucleophilic substitutions.

- Coupling reactions : Finalizing the structure by linking the piperidine with the thiadiazole moiety.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of synthesized compounds.

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs (e.g., triazole, thiadiazole, or related heterocycles) and are analyzed for comparative insights:

(5Z)-5-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

- Structure: Features a thiazolidinone core with a pyrazole substituent and phenyl groups.

- Key Differences: Replaces the piperidine-triazole unit with a pyrazole-thiazolidinone system. The thioxo group in the thiazolidinone may confer distinct redox properties compared to the thiadiazole ketone in the target compound.

4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one

- Structure : Combines a benzothiazole with a dihydropyrazolone ring.

- Key Differences :

- The benzothiazole group introduces aromaticity and planar rigidity, contrasting with the flexible piperidine-triazole linker in the target compound.

- Allyl and phenyl substituents may influence lipophilicity and steric bulk.

- Research Findings : Such derivatives exhibit antioxidant and kinase inhibitory activity, highlighting the role of sulfur-containing rings in modulating biological targets .

Hypothetical Analog: Piperidine-Triazole Derivatives

- Hypothetical Structure : A compound retaining the piperidine-triazole core but varying the acyl group (e.g., replacing thiadiazole with isoxazole).

- Solubility differences due to sulfur vs. oxygen heteroatoms.

Structural and Functional Analysis Table

Q & A

Q. What synthetic methodologies are commonly employed to prepare (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone?

The synthesis typically involves modular approaches:

- Triazole Formation : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is used to construct the 1,2,3-triazole ring. For example, piperidine derivatives functionalized with azide groups can react with alkynes under CuI catalysis in THF/acetone mixtures .

- Thiadiazole Synthesis : The 4-methyl-1,2,3-thiadiazole moiety is often synthesized via cyclization of thioamides or via Hantzsch-type reactions using thiosemicarbazides and ketones .

- Methanone Coupling : The final step involves coupling the triazole-piperidine and thiadiazole fragments using carbonylating agents (e.g., phosgene derivatives) or via nucleophilic acyl substitution.

Q. What analytical techniques are critical for characterizing this compound?

- Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., triazole substitution pattern) and purity. IR identifies carbonyl (C=O) and thiadiazole (C=S/N) stretches .

- X-ray Crystallography : Resolves stereochemical ambiguities and verifies molecular geometry, as demonstrated for analogous triazole-thiadiazole hybrids .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction yields be optimized for the CuAAC step in synthesizing the triazole-piperidine intermediate?

- Catalyst Screening : Replace CuI with CuBr(PPh₃)₃ to reduce byproducts .

- Solvent Effects : Use DMF/EtOH (1:1) for improved solubility of azide intermediates .

- Temperature Control : Reflux in THF/acetone (5:1) at 60°C for 24 hours enhances regioselectivity .

- Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) .

Q. How can conflicting biological activity data be resolved for this compound?

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methyl on thiadiazole, triazole position) and compare IC₅₀ values in enzyme assays .

- Molecular Docking : Use software like AutoDock to model interactions with target proteins (e.g., kinases or microbial enzymes). For example, analogous compounds show binding affinity via π-π stacking with aromatic residues .

- Statistical Validation : Apply ANOVA and Tukey’s test to assess significance of bioactivity variations across experimental replicates .

Q. What computational approaches predict the compound’s reactivity and stability?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Dynamics (MD) Simulations : Assess stability in physiological conditions (e.g., aqueous PBS buffer at 37°C) .

- Degradation Pathways : Use software like ACD/Labs to model hydrolysis of the methanone group under acidic/basic conditions .

Q. How does the compound’s stability vary under physiological conditions?

- pH-Dependent Stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC. Thiadiazole rings are prone to hydrolysis at pH > 8 .

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C, suggesting solid-state storage at 4°C .

- Light Sensitivity : UV-vis spectroscopy reveals photodegradation under UV light (λ = 254 nm), necessitating amber vial storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.